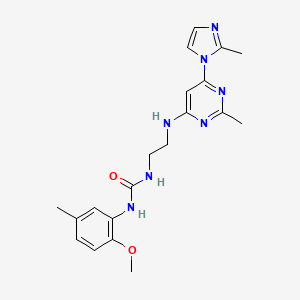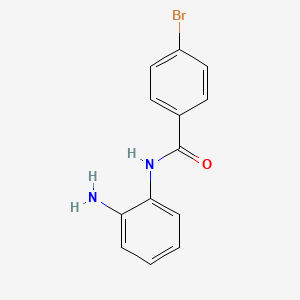
N-(2-aminophenyl)-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)-4-bromobenzamide: is an organic compound that features an amide functional group attached to a brominated benzene ring and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(2-aminophenyl)-4-bromobenzamide can be achieved through the reaction of 4-bromobenzoyl chloride with 2-aminophenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Amidation Reaction: Another method involves the direct amidation of 4-bromobenzoic acid with 2-aminophenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-aminophenyl)-4-bromobenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: N-(2-aminophenyl)-4-bromobenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research into this compound focuses on its potential as a histone deacetylase inhibitor, which could be useful in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-aminophenyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-N-phenylbenzamide: Lacks the amino group, which may influence its ability to form hydrogen bonds and interact with biological targets.
N-(2-aminophenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.
Uniqueness: N-(2-aminophenyl)-4-bromobenzamide is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2-aminophenyl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJJSJZEBUUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2696607.png)
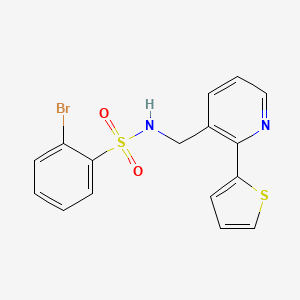
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)
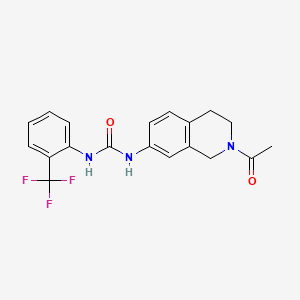
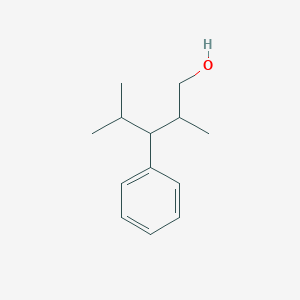
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2696613.png)
![1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2696614.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/new.no-structure.jpg)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2696620.png)
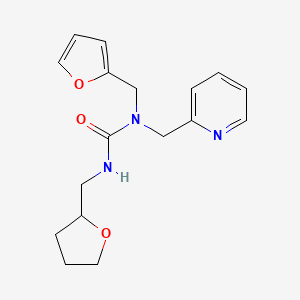
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)
